molecular formula C24H17FN2O6S B12146638 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12146638
M. Wt: 480.5 g/mol
InChI Key: HEKDYYLJJIBFNZ-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A furan ring (furan-2-yl) attached to a pyrrolidine ring.
    • A benzothiazole ring (6-fluoro-1,3-benzothiazol-2-yl) connected to the pyrrolidine ring.
    • Two methoxy groups (3,4-dimethoxyphenyl) on the benzene ring.
    • A hydroxymethylidene group.
  • This compound likely has interesting pharmacological properties due to its complex structure.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps and specialized reagents.
    • Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
  • Chemical Reactions Analysis

      Oxidation: The furan ring and benzothiazole ring could undergo oxidation reactions. For example, oxidation of the furan moiety might yield a furanone.

      Reduction: Reduction of the carbonyl group in the pyrrolidine ring could lead to a corresponding alcohol.

      Substitution: The benzene ring with the methoxy groups could undergo electrophilic aromatic substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For instance, oxidants like potassium permanganate or reducing agents like sodium borohydride might be used.

      Major Products: The products would vary based on the reaction type, but potential products include alcohols, ketones, and substituted benzothiazoles.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, considering the benzothiazole and furan moieties, which have shown antitumor activity.

      Biological Studies: Investigating its effects on cell lines, enzymatic pathways, and receptor binding could reveal its biological significance.

      Materials Science: The compound’s unique structure might inspire novel materials or polymers.

      Industry: If scalable synthesis becomes feasible, it could find applications in pharmaceuticals or materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets. For instance:

        Protein Kinases: The benzothiazole ring could inhibit kinases involved in cell signaling.

        DNA Interactions: The furanone or other functional groups might interact with DNA.

        Enzymes: The hydroxymethylidene group could affect enzyme activity.

    • Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:

        Benzothiazole Derivatives: Compare its activity to other benzothiazole-based compounds.

        Furan-containing Compounds: Explore similarities and differences with other furan-containing molecules.

    Remember that this compound’s detailed exploration would require experimental work and collaboration among chemists, biologists, and pharmacologists

    Properties

    Molecular Formula

    C24H17FN2O6S

    Molecular Weight

    480.5 g/mol

    IUPAC Name

    2-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

    InChI

    InChI=1S/C24H17FN2O6S/c1-31-15-8-5-12(10-17(15)32-2)20-19(21(28)16-4-3-9-33-16)22(29)23(30)27(20)24-26-14-7-6-13(25)11-18(14)34-24/h3-11,20,29H,1-2H3

    InChI Key

    HEKDYYLJJIBFNZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5)OC

    Origin of Product

    United States

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